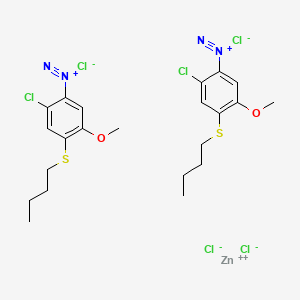

zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride

Description

Zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride is a coordination complex comprising a benzenediazonium cation and a zinc tetrachloride counterion. The benzenediazonium moiety features a butylsulfanyl group at the 4-position, a chlorine substituent at the 2-position, and a methoxy group at the 5-position. This compound likely exists as a stable salt due to the interaction between the diazonium cation and the zinc chloride anion (ZnCl₄²⁻), which mitigates the inherent instability of free diazonium salts . Such complexes are typically synthesized via diazotization of aromatic amines followed by salt metathesis with zinc chloride. Applications may include use as intermediates in organic synthesis or photochemical studies, though specific data on its reactivity remains sparse in the provided evidence.

Properties

CAS No. |

52669-69-9 |

|---|---|

Molecular Formula |

C22H28Cl6N4O2S2Zn |

Molecular Weight |

722.7 g/mol |

IUPAC Name |

zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride |

InChI |

InChI=1S/2C11H14ClN2OS.4ClH.Zn/c2*1-3-4-5-16-11-6-8(12)9(14-13)7-10(11)15-2;;;;;/h2*6-7H,3-5H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |

InChI Key |

WEKVMGKGAFMAFG-UHFFFAOYSA-J |

Canonical SMILES |

CCCCSC1=C(C=C(C(=C1)Cl)[N+]#N)OC.CCCCSC1=C(C=C(C(=C1)Cl)[N+]#N)OC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

The synthesis of zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride involves several steps. One common method includes the diazotization of 2-chloro-4-(butylthio)-5-methoxyaniline with sodium nitrite in the presence of hydrochloric acid, followed by the addition of zinc chloride to form the tetrachlorozincate complex . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Azo Coupling Reactions

Diazonium salts are widely used in azo coupling reactions to synthesize aromatic azo compounds. The substituents on the benzenediazonium core direct coupling positions:

-

Electron-Donating Groups : The 5-methoxy group (para to diazonium) activates the ring for electrophilic attack, favoring coupling at the ortho or para positions relative to itself .

-

Steric and Electronic Effects : The 4-butylsulfanyl (thioether) group is moderately electron-donating, while the 2-chloro group is electron-withdrawing. This combination creates regioselectivity, likely directing coupling to the 4-position of the diazonium ring .

Example Reaction :

| Reagents/Conditions | Product | Yield/Notes |

|---|---|---|

| Phenol, NaOH, 0–5°C | Azo compound with phenol at position 4 | Higher yields due to methoxy activation |

Diazonium Decomposition Pathways

Diazonium salts decompose under heat or UV light, forming aryl cations or radicals. The zinc chloride counterion may act as a Lewis acid catalyst :

-

Thermal Decomposition :

-

Photolytic Decomposition :

UV irradiation generates aryl radicals, which dimerize or abstract hydrogen, forming biaryl derivatives or hydrocarbon byproducts .

Nucleophilic Displacement Reactions

The diazonium group can be displaced by nucleophiles under specific conditions:

-

Sandmeyer Reaction :

| Reagents | Product | Conditions |

|---|---|---|

| CuCl, HCl | 2,5-Dichloro-4-butylsulfanylbenzene | 25–60°C, aqueous |

Lewis Acid-Catalyzed Transformations

The ZnCl₄²⁻ counterion facilitates Friedel-Crafts or chloromethylation reactions :

-

Chloromethylation :

Key Data :

| Catalyst | Substrate | Yield (%) | Reference |

|---|---|---|---|

| ZnCl₂ | Toluene | 76 |

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

Azo Compounds Formation

One of the primary applications of zinc; 4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium; tetrachloride is in the synthesis of azo compounds. These compounds are crucial intermediates in the production of dyes and pigments. The diazonium salt can undergo coupling reactions with various aromatic compounds to form azo dyes, which are widely used in textiles and inks .

Reactivity in Solid-State Reactions

This compound can also be utilized in solid-state reactions, particularly in the synthesis of novel materials. Its reactivity allows it to participate in diazene syntheses within on-chip reactors, facilitating efficient chemical transformations . Such methods are increasingly important in the development of microfluidic devices for chemical synthesis.

Material Science

Development of Functional Materials

Zinc; 4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium; tetrachloride has potential applications in developing functional materials such as conductive polymers and nanocomposites. The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for applications in electronic devices .

Nanostructured Materials

Research indicates that this compound can be used to create nanostructured materials through self-assembly processes. These materials exhibit unique optical and electronic properties, which are beneficial for applications in sensors and photonics .

Environmental Applications

Pollutant Detection and Remediation

The compound's ability to form complexes with heavy metals makes it a candidate for environmental applications, particularly in detecting and remediating pollutants. Its interaction with various metal ions can be harnessed for developing sensors that detect trace amounts of pollutants in water sources .

Ecotoxicological Studies

Given its chemical structure, studies have been conducted to evaluate the ecotoxicological effects of zinc; 4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium; tetrachloride on aquatic organisms. Understanding its environmental impact is crucial for assessing its safety and sustainability in industrial applications .

- Synthesis of Azo Dyes : A recent study demonstrated the successful use of zinc; 4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium; tetrachloride in synthesizing a series of azo dyes with varying properties suitable for different applications in textiles .

- Development of Conductive Polymers : Research highlighted the incorporation of this compound into polymer matrices, resulting in enhanced electrical conductivity, which was tested for use in flexible electronic devices .

- Ecotoxicological Assessment : Investigations into the environmental impact revealed that while the compound has beneficial uses, its effects on aquatic life require careful monitoring to prevent ecological damage .

Mechanism of Action

The mechanism of action of zinc;4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium;tetrachloride involves its ability to form stable complexes with various substrates. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new compounds. The zinc ion plays a crucial role in stabilizing the diazonium group and facilitating these reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Comparisons

The compound’s structural analogs can be categorized into two groups:

Benzenediazonium-Zinc Chloride Complexes: 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride-zinc chloride (): This complex shares the diazonium-zinc chloride framework but differs in substituents. The ethyl-hydroxyethylamino group at the 4-position contrasts with the butylsulfanyl group in the target compound. The hydroxyethyl group may enhance solubility in polar solvents compared to the hydrophobic butylsulfanyl chain . Tetrachlorozincate(2−) salts (): These salts feature similar counterions but lack the diazonium group. Their stability is attributed to the ZnCl₄²⁻ anion, which is less reactive than diazonium cations .

Benzamide Derivatives with Sulfamoyl/Thioether Groups ():

Compounds such as 4-benzylthio-2-chloro-5-sulfamoyl-N-(4-methylphenyl)benzamide (51–55) exhibit structural parallels in the chloro-methoxy-thioether substitution pattern. However, they replace the diazonium group with sulfamoyl and benzamide functionalities, resulting in higher thermal stability (melting points: 237–279°C) .

Physicochemical Properties

Key Contrasts

- Substituent Effects : The butylsulfanyl group in the target compound increases hydrophobicity versus the hydroxyethyl group in ’s analog. This may influence solubility and interaction with biological targets .

- Synthesis Complexity : Diazonium salt preparation is faster (hours) compared to benzamide derivatives (33-hour reactions, ) .

- Stability Trade-offs : While zinc stabilizes diazonium salts, benzamide derivatives () avoid diazonium instability entirely, making them preferable for long-term storage .

Biological Activity

Zinc; 4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium; tetrachloride, also known as 2-Chloro-4-(butylthio)-5-methoxybenzenediazonium tetrachlorozincate, is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNOSZn

- CAS Number : 52669-69-9

- Molecular Weight : 722.711 g/mol

- Purity : Typically around 96% to 98% .

Research indicates that zinc complexes can influence various cellular processes, particularly in cancer biology. The compound is believed to interact with signaling pathways that regulate cell viability, migration, and apoptosis.

- Inhibition of Cell Viability : Studies have shown that zinc complexes can significantly reduce the viability of cancer cells. For instance, a related zinc complex was found to inhibit the viability of triple-negative breast cancer (TNBC) cells in a concentration-dependent manner .

- Induction of Apoptosis : The compound appears to induce apoptosis in malignant cells. This is critical for therapeutic strategies aimed at eliminating cancerous cells while sparing normal tissues.

- Gene Expression Modulation : RNA sequencing has revealed that treatment with zinc complexes can lead to significant changes in gene expression profiles, affecting pathways such as JAK-STAT3 and TNF signaling .

Case Study: Triple-Negative Breast Cancer (TNBC)

A study focused on the effects of a zinc complex similar to zinc; 4-butylsulfanyl-2-chloro-5-methoxybenzenediazonium showed promising results in inhibiting the growth and spread of TNBC cells:

- Cell Lines Used : 4T1 and MDA-MB-231 (human TNBC cell lines).

- Results :

| Treatment Duration | IC50 (µM) |

|---|---|

| 24 hours | 88.459 |

| 48 hours | 68.752 |

| 72 hours | 61.784 |

Toxicological Considerations

While the biological activity is promising, it is essential to consider the potential toxicity associated with this compound:

Q & A

Q. What quality control protocols ensure reproducibility in synthesizing these complexes?

- Answer :

- Batch Consistency : Use high-purity reagents (≥99%) and standardize reaction conditions (temperature, stirring rate).

- In-Process Monitoring : Track diazonium formation via UV-Vis at 400 nm.

- Post-Synthesis Purity : Validate via HPLC with diode-array detection (DAD) and internal standards (e.g., deuterated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.